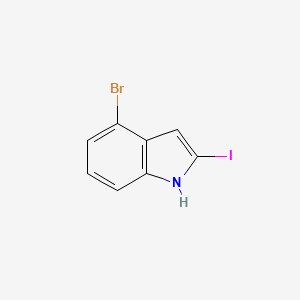

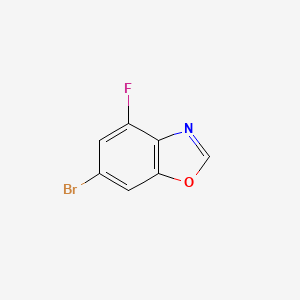

![molecular formula C7H11NO B2963908 2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile CAS No. 2375248-55-6](/img/structure/B2963908.png)

2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile” is a chemical compound with the IUPAC name 2-((2S,3S)-2-methyltetrahydrofuran-3-yl)acetonitrile . It has a molecular weight of 125.17 .

Molecular Structure Analysis

The InChI code for “2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile” is 1S/C7H11NO/c1-6-7(2-4-8)3-5-9-6/h6-7H,2-3,5H2,1H3/t6-,7-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用

Solvent-Dependent Binding Modes for Sensing Applications

A study on a rhodamine-azacrown derivative highlighted its capacity to selectively respond to Al³⁺ and Fe³⁺ ions in ethanol-water solutions and exclusively to Al³⁺ in acetonitrile, demonstrating the solvent-dependent binding modes. This property is crucial for developing sensitive and selective fluorescent probes for metal ions in environmental and biological samples (Fang et al., 2014).

Enhanced Electrochemical Reactions

Research indicates that acetonitrile, when used as a solvent, can significantly affect the efficiency of electrochemical reactions. For instance, the anodic fluorination of certain compounds in acetonitrile resulted in highly efficient and selective production of fluorinated products, showcasing acetonitrile's potential in enhancing electrochemical synthesis processes (Suzuki & Fuchigami, 2004).

Improved Low-Temperature Capacitor Performance

The incorporation of 1,3-dioxolane into acetonitrile-based electrolytes for double-layer capacitors has been found to extend their low-temperature operational range, demonstrating the role of acetonitrile in developing electrolytes for better low-temperature performance (West et al., 2008).

Advancements in Polymer Chemistry

Acetonitrile's role in polymer chemistry is exemplified through its use in the radical polymerization process, enhancing the speed and efficiency of synthesizing polymers. This application is critical for developing new materials with tailored properties for various industries (Enayati et al., 2016).

Catalysis and Synthesis

A study on the synthesis of compounds with blossom orange scent highlighted the critical role of acetonitrile in the acetalization reaction, showcasing its utility in catalysis and the synthesis of fragrance compounds. This application underscores acetonitrile's versatility in facilitating complex chemical reactions (Climent, Velty, & Corma, 2002).

作用機序

Target of Action

The primary target of 2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile is the 3Cl protease . This protease is crucial for the replication of certain viruses, making it a key target for antiviral drugs .

Mode of Action

2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile exerts its antiviral efficacy by inhibiting the 3Cl protease . By blocking this enzyme, the compound prevents the virus from replicating within the host cell .

Biochemical Pathways

The inhibition of the 3Cl protease disrupts the viral replication process . This protease cleaves several sites in the viral polyprotein, a necessary step for the virus to replicate . By inhibiting this process, 2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile effectively halts the spread of the virus within the host.

Result of Action

The primary result of the action of 2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile is the inhibition of viral replication . This leads to a decrease in viral load within the host, helping to alleviate the symptoms of the viral infection and prevent further spread of the virus.

特性

IUPAC Name |

2-[(2S,3S)-2-methyloxolan-3-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6-7(2-4-8)3-5-9-6/h6-7H,2-3,5H2,1H3/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDZSHDREPUSND-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCO1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

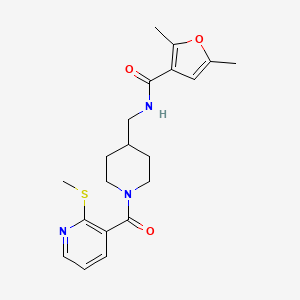

![Benzo[d][1,3]dioxol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2963827.png)

![1,8-Dioxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2963828.png)

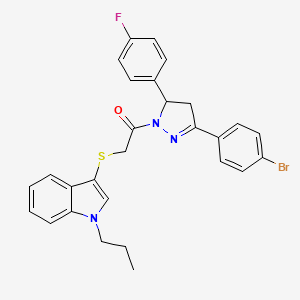

![2-(Furan-2-yl)-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2963832.png)

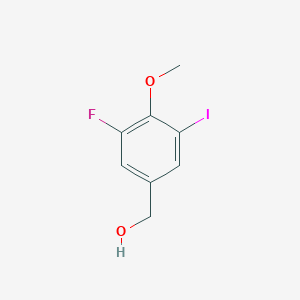

![2-(4-Chlorophenyl)-4-[4-(methylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2963835.png)

![{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B2963836.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2963837.png)

![10-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2963838.png)

![1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B2963839.png)

![6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963845.png)